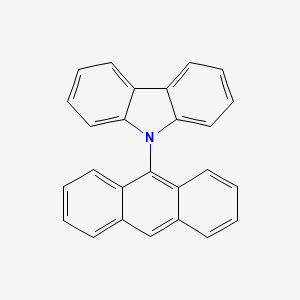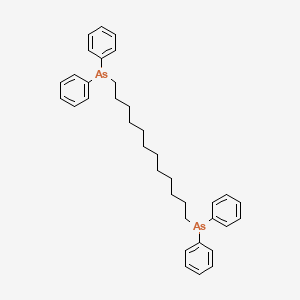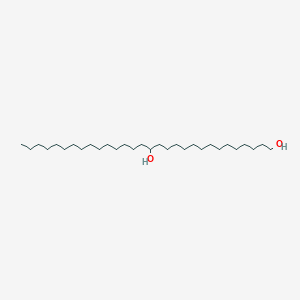
Triacontane-1,15-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacontane-1,15-diol is a long-chain diol with the molecular formula C30H62O2 It is a type of alkane-1,15-diol, which means it has hydroxyl groups (-OH) attached to the first and fifteenth carbon atoms of a 30-carbon alkane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triacontane-1,15-diol can be synthesized through several methods. One common approach involves the reduction of triacontane-1,15-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of triacontane-1,15-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The hydrogenation reaction converts the carbonyl groups (C=O) of the dione into hydroxyl groups, yielding the desired diol.
Analyse Des Réactions Chimiques
Types of Reactions
Triacontane-1,15-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction: The diol can be further reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products
Oxidation: The major products are triacontane-1,15-dione or triacontane-1,15-dial.
Reduction: The major product is triacontane.
Substitution: The major products are triacontane-1,15-dichloride or triacontane-1,15-dibromide.
Applications De Recherche Scientifique
Triacontane-1,15-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain diols in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, such as lubricants and surfactants.
Mécanisme D'action
The mechanism of action of triacontane-1,15-diol involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may influence lipid metabolism and cell signaling pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacontane-1,30-diol: Another long-chain diol with hydroxyl groups at the first and thirtieth carbon atoms.
C32 alkane-1,15-diol: A similar compound with a 32-carbon chain and hydroxyl groups at the first and fifteenth carbon atoms.
Uniqueness
Triacontane-1,15-diol is unique due to its specific chain length and the position of its hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
81543-18-2 |
|---|---|
Formule moléculaire |
C30H62O2 |
Poids moléculaire |
454.8 g/mol |
Nom IUPAC |
triacontane-1,15-diol |
InChI |
InChI=1S/C30H62O2/c1-2-3-4-5-6-7-8-9-12-15-18-21-24-27-30(32)28-25-22-19-16-13-10-11-14-17-20-23-26-29-31/h30-32H,2-29H2,1H3 |
Clé InChI |
VBAUQJBIHQJBHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


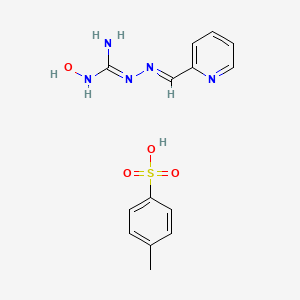
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
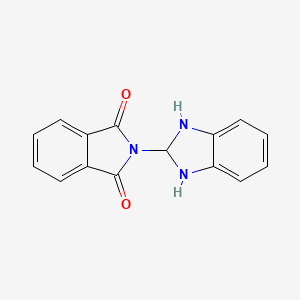
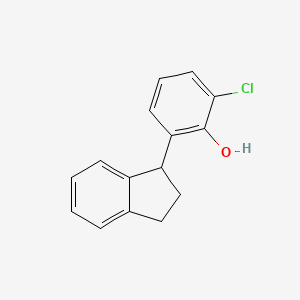
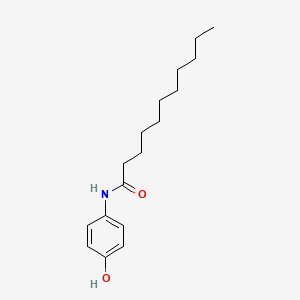

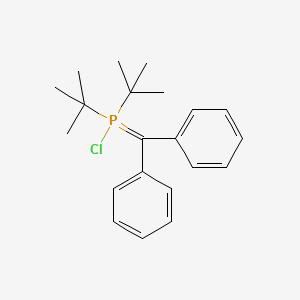
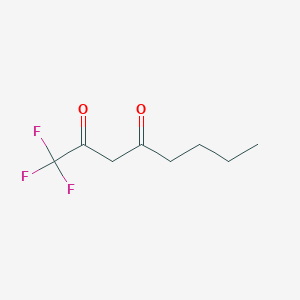
![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
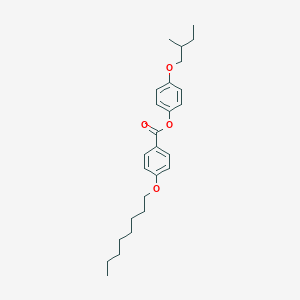
![1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14423371.png)
![1-(Decyloxy)-4-[(6-methoxyhex-4-YN-1-YL)oxy]benzene](/img/structure/B14423374.png)
